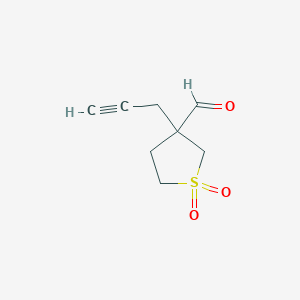
1,1-Dioxo-3-(prop-2-yn-1-yl)-1lambda6-thiolane-3-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1-Dioxo-3-(prop-2-yn-1-yl)-1lambda6-thiolane-3-carbaldehyde is a unique organic compound characterized by its thiolane ring structure
Preparation Methods
The synthesis of 1,1-Dioxo-3-(prop-2-yn-1-yl)-1lambda6-thiolane-3-carbaldehyde typically involves multi-step organic reactions. One common synthetic route includes the reaction of a thiolane derivative with prop-2-yn-1-yl reagents under controlled conditions. Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity.
Chemical Reactions Analysis
1,1-Dioxo-3-(prop-2-yn-1-yl)-1lambda6-thiolane-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thiolane derivatives.
Substitution: The prop-2-yn-1-yl group can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1,1-Dioxo-3-(prop-2-yn-1-yl)-1lambda6-thiolane-3-carbaldehyde has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,1-Dioxo-3-(prop-2-yn-1-yl)-1lambda6-thiolane-3-carbaldehyde involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
1,1-Dioxo-3-(prop-2-yn-1-yl)-1lambda6-thiolane-3-carbaldehyde can be compared with other thiolane derivatives and compounds with similar functional groups. Some similar compounds include:
1,1-Dioxo-3-(prop-2-yn-1-yl)-1lambda6-thiane-3-carboxylic acid: Shares a similar thiolane ring structure but with different functional groups.
1,2,4-Benzothiadiazine-1,1-dioxide: Another sulfur-containing heterocycle with distinct biological activities
Properties
Molecular Formula |
C8H10O3S |
|---|---|
Molecular Weight |
186.23 g/mol |
IUPAC Name |
1,1-dioxo-3-prop-2-ynylthiolane-3-carbaldehyde |
InChI |
InChI=1S/C8H10O3S/c1-2-3-8(6-9)4-5-12(10,11)7-8/h1,6H,3-5,7H2 |
InChI Key |
DGXPQQMPBCPTAY-UHFFFAOYSA-N |
Canonical SMILES |
C#CCC1(CCS(=O)(=O)C1)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


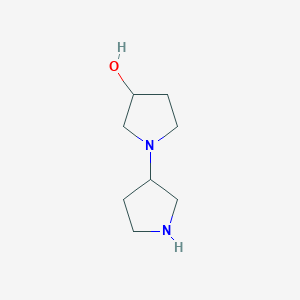
![2-{[(2-Bromo-4-methylphenyl)methyl]amino}-2-methylpropan-1-ol](/img/structure/B13290643.png)
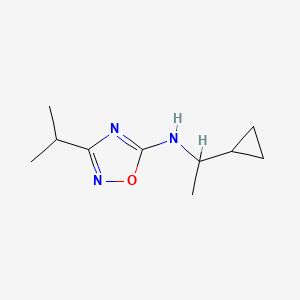

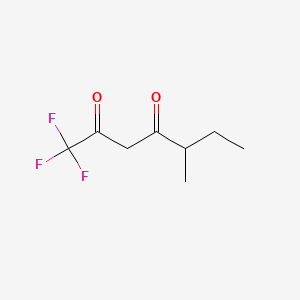
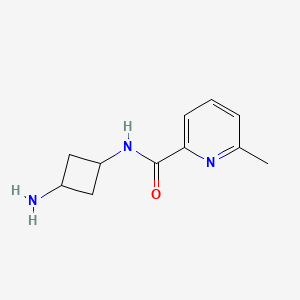
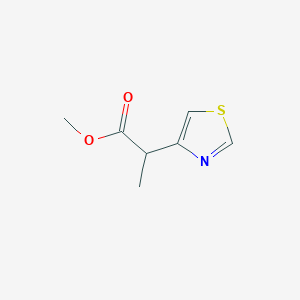
![2-[(But-3-yn-2-yl)amino]-6-chloropyridine-3-carboxylic acid](/img/structure/B13290672.png)
![7,7-Dibromo-6-methyl-3-azabicyclo[4.1.0]heptane](/img/structure/B13290693.png)
![1-Bromo-2-[(1,1,1-trifluoropropan-2-YL)oxy]cycloheptane](/img/structure/B13290695.png)
![5-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine-2-carboxylic acid](/img/structure/B13290700.png)
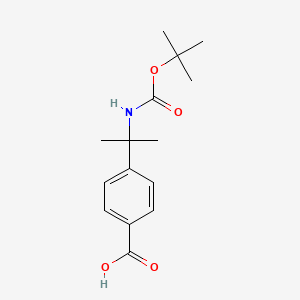
![6-(1,3-benzodioxol-5-yl)-1-(4-chlorobenzyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B13290706.png)
![8-Oxa-4-azaspiro[2.6]nonane](/img/structure/B13290713.png)
